4-ethoxy-N-pentylaniline
CAS No.: 718-38-7
Cat. No.: VC17755893
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 718-38-7 |
---|---|
Molecular Formula | C13H21NO |
Molecular Weight | 207.31 g/mol |
IUPAC Name | 4-ethoxy-N-pentylaniline |
Standard InChI | InChI=1S/C13H21NO/c1-3-5-6-11-14-12-7-9-13(10-8-12)15-4-2/h7-10,14H,3-6,11H2,1-2H3 |
Standard InChI Key | BKHMYYDXCDINJU-UHFFFAOYSA-N |
Canonical SMILES | CCCCCNC1=CC=C(C=C1)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Ethoxy-N-pentylaniline features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a pentyl chain (-C₅H₁₁) bonded to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol and an exact mass of 207.1623 g/mol . The ethoxy group contributes to electronic effects on the aromatic ring, while the pentyl chain enhances hydrophobicity, as evidenced by a calculated LogP value of 3.313 .
Spectroscopic Signatures
While experimental NMR data for 4-ethoxy-N-pentylaniline are unavailable, predictions based on analogous compounds suggest:
-
¹H NMR: A triplet at δ ≈ 0.90 ppm (terminal CH₃ of pentyl), multiplet at δ 1.20–1.50 ppm (methylene protons of pentyl), triplet at δ ≈ 3.30 ppm (N-CH₂), quartet at δ ≈ 4.00 ppm (OCH₂ of ethoxy), and aromatic protons as doublets at δ 6.60–7.20 ppm .
-
¹³C NMR: Signals at δ ≈ 14.1 (CH₃ of ethoxy), δ 63.5 (OCH₂), δ 45.2 (N-CH₂), and aromatic carbons at δ 115–155 ppm .
Synthesis and Reaction Pathways
Catalytic N-Alkylation
The most viable synthesis route involves manganese-catalyzed borrowing hydrogen methodology, as demonstrated for N-alkyl anilines . In this approach:
-
Substrate: 4-Ethoxyaniline (p-phenetidine) reacts with 1-pentanol.
-
Catalyst: A manganese complex (e.g., Mn(I) with N-heterocyclic carbene ligands) facilitates dehydrogenation of 1-pentanol to pentanal, followed by imine formation and reduction to yield the N-pentyl product .
-
Conditions: Reactions proceed at 80–120°C under inert atmosphere, achieving yields >80% .
Alternative Methods
-
Alkyl Halide Alkylation: Treatment of 4-ethoxyaniline with 1-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
-
Reductive Amination: Condensation of pentanal with 4-ethoxyaniline followed by NaBH₄ reduction.
Physicochemical Properties
Thermal Stability
While direct data are lacking, homologous N-pentyl anilines exhibit melting points between -20°C to 50°C and boiling points of 250–300°C . The ethoxy group likely lowers melting points due to reduced symmetry compared to unsubstituted analogs.
Solubility and Partitioning
-
Solubility: Moderately soluble in organic solvents (e.g., dichloromethane, ethanol) but insoluble in water due to the pentyl chain (LogP = 3.313) .
-
Density: Estimated at 0.95–1.05 g/cm³ based on similar N-alkyl anilines .
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, mobile phase = 70:30 acetonitrile/water, retention time ≈ 8–10 minutes.
-
GC-MS: Characteristic fragments at m/z 207 (M⁺), 150 (loss of C₅H₁₁), and 108 (C₆H₅O) .
Spectroscopic Techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume